molecular formula C10H8F4N2 B5618197 2-Methyl-1-(1,1,2,2-tetrafluoroethyl)benzimidazole CAS No. 42379-52-2

2-Methyl-1-(1,1,2,2-tetrafluoroethyl)benzimidazole

Cat. No.: B5618197
CAS No.: 42379-52-2
M. Wt: 232.18 g/mol
InChI Key: FETWCNBXEUOTMI-UHFFFAOYSA-N
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Description

2-Methyl-1-(1,1,2,2-tetrafluoroethyl)benzimidazole (CAS 42379-52-2) is a fluorinated benzimidazole derivative supplied for research and development purposes. This compound is structurally characterized by a benzimidazole core substituted with a methyl group and a 1,1,2,2-tetrafluoroethyl chain on the nitrogen atoms, and it is recognized as belonging to the class of PFAS (per- and polyfluoroalkyl substances) . The incorporation of polyfluoroalkyl groups, such as the tetrafluoroethyl moiety, into heterocyclic systems like benzimidazoles is a key strategy in medicinal and agrochemical research to modulate the compound's lipophilicity, metabolic stability, and binding affinity . Benzimidazole scaffolds bearing fluoroalkyl groups are isosteres of natural heterocycles and have demonstrated significant relevance in the development of compounds with diverse biological activities, including potential use as herbicides and in other agricultural applications . As a fluorinated building block, this chemical is of interest for further functionalization and exploration in organic synthesis, particularly in the creation of novel molecules for biological evaluation . This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all PFAS compounds with appropriate precautions, in accordance with all applicable laboratory and regulatory guidelines.

Properties

IUPAC Name

2-methyl-1-(1,1,2,2-tetrafluoroethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4N2/c1-6-15-7-4-2-3-5-8(7)16(6)10(13,14)9(11)12/h2-5,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETWCNBXEUOTMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353999
Record name 2-methyl-1-(1,1,2,2-tetrafluoroethyl)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42379-52-2
Record name 2-methyl-1-(1,1,2,2-tetrafluoroethyl)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(1,1,2,2-tetrafluoroethyl)benzimidazole typically involves the condensation of o-phenylenediamine with a suitable fluorinated aldehyde or ketone under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid or sulfuric acid, at elevated temperatures to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(1,1,2,2-tetrafluoroethyl)benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole carboxylic acids.

    Reduction: Formation of partially or fully reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including 2-methyl-1-(1,1,2,2-tetrafluoroethyl)benzimidazole, have demonstrated significant antimicrobial properties. Studies have shown that modifications at various positions on the benzimidazole ring can enhance antibacterial and antifungal activities. For example, compounds with electron-withdrawing groups like fluoro or nitro at specific positions showed improved efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Recent research indicates that benzimidazole derivatives possess anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating cytotoxic effects. The benzimidazole nucleus allows for interactions with multiple biological targets, enhancing its potential as an anticancer agent . The specific compound this compound may exhibit similar properties due to its structural characteristics.

Anti-inflammatory Effects

Benzimidazole derivatives have been explored for their anti-inflammatory activities. Compounds related to this compound have shown promise in reducing inflammation markers in various models. For example, certain derivatives demonstrated significant inhibition of nitric oxide production and reduced edema in animal models . These findings suggest that this compound could be developed into a therapeutic agent for inflammatory diseases.

Synthesis and Reactivity

The synthesis of this compound involves several chemical reactions that allow for the introduction of functional groups that enhance its biological activity. Various methods have been employed to synthesize benzimidazole derivatives effectively:

  • Microwave-Assisted Synthesis : This method has been utilized to prepare benzimidazole derivatives rapidly and efficiently while maintaining high yields .
  • Conventional Synthesis Methods : Traditional methods involving refluxing and other organic reactions are also common for synthesizing these compounds .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of benzimidazole derivatives against Pseudomonas aeruginosa, it was found that specific substitutions significantly enhanced the minimum inhibitory concentration (MIC) values compared to standard antibiotics . This highlights the potential of this compound in overcoming antibiotic resistance.

Case Study 2: Anticancer Activity

A comparative study evaluated the anticancer effects of various benzimidazole derivatives on glioblastoma cell lines. The results indicated that certain structural modifications led to enhanced cytotoxicity and apoptosis induction in cancer cells . This suggests that this compound could be further investigated for its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(1,1,2,2-tetrafluoroethyl)benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-methyl-1-(1,1,2,2-tetrafluoroethyl)benzimidazole with structurally related benzimidazole derivatives, focusing on substituent effects, synthetic routes, and physicochemical/biological properties.

Compound Substituents Synthesis Conditions Key Properties Biological Activity
This compound 2-CH₃, 1-(CF₂CF₂H) Likely via alkylation of benzimidazole precursor with tetrafluoroethyl halide High lipophilicity (predicted log P ~2.5–3.0*); electron-withdrawing substituents Potential antimicrobial/anticancer activity**
2-(Trifluoromethyl)-1H-benzimidazole 2-CF₃ Reflux with CF₃COOH and HCl log P ~2.0–2.5; strong electron-withdrawing CF₃ group Antibacterial, anti-HIV
2-(Fluoromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole 2-CH₂F, 4/7-OCH₃, 1-CH₃ Fluorination via nucleophilic substitution; methoxy groups introduced via alkylation Moderate lipophilicity (log P ~1.5–2.0); methoxy groups enhance solubility Not explicitly reported, but fluorinated analogs often bioactive
2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole 2-(C₆H₄-CF₃) Condensation of 4-(trifluoromethyl)benzaldehyde with o-phenylenediamine log P ~3.0–3.5; bulky aryl-CF₃ group increases steric hindrance Anticancer, anti-inflammatory

Key Observations:

Substituent Effects on Lipophilicity :

  • The tetrafluoroethyl group in the target compound likely confers higher lipophilicity compared to CF₃ or fluoromethyl substituents due to its larger fluorine content. For reference, 1,1,2,2-tetrafluoroethyl ethers exhibit log P values ~2.18 , whereas trifluoromethylated benzimidazoles (e.g., 2-CF₃) have log P ~2.0–2.5 .
  • The aryl-CF₃ substituent in 2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole results in even higher lipophilicity (log P ~3.0–3.5) due to aromatic ring contributions .

Synthetic Complexity :

  • Fluorinated benzimidazoles generally require harsh conditions (e.g., reflux with CF₃COOH or HCl) for cyclization and fluorination . The tetrafluoroethyl group may necessitate specialized alkylation agents, increasing synthetic difficulty compared to methoxy or fluoromethyl derivatives .

Biological Implications :

  • Fluorinated substituents enhance metabolic stability and membrane permeability, making the target compound and its analogs promising for antimicrobial or anticancer applications. For example, 2-(trifluoromethyl)-1H-benzimidazole derivatives show anti-HIV activity , while aryl-CF₃ analogs exhibit anticancer effects .

Biological Activity

2-Methyl-1-(1,1,2,2-tetrafluoroethyl)benzimidazole is a compound of interest due to its potential biological activities. This article reviews its biological effects, particularly its anticancer and antimicrobial properties, based on recent studies and findings.

Chemical Structure and Properties

The compound belongs to the benzimidazole class, which is known for its diverse pharmacological activities. The presence of the tetrafluoroethyl group enhances the lipophilicity and biological activity of the compound.

Anticancer Activity

Recent studies have shown that benzimidazole derivatives exhibit significant anticancer properties. For example, a review of benzimidazole derivatives highlighted their effectiveness against various cancer cell lines.

Case Studies

  • Cell Line Studies :
    • In vitro studies demonstrated that this compound exhibited cytotoxic effects against human lung cancer cell lines (A549, HCC827, NCI-H358). The IC50 values ranged from 0.85 μM to 6.75 μM depending on the specific derivative and assay conditions .
    • The compound's mechanism of action involves inducing apoptosis in cancer cells, as evidenced by flow cytometry results showing increased apoptotic rates in treated MCF cell lines .
  • Comparative Efficacy :
    • In comparison with standard chemotherapeutics like Doxorubicin (DOX), which has an IC50 of 0.31 μM, the benzimidazole derivative showed lower potency but still significant antitumor activity .

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have also been extensively studied.

Testing Results

  • Compounds derived from benzimidazole were tested against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using broth microdilution methods. The results indicated moderate to good antibacterial activity compared to reference drugs like ciprofloxacin .
  • Notably, compounds with specific substitutions on the benzimidazole ring showed enhanced activity against these pathogens.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research indicates that:

  • Substituents at the 2-position of the benzimidazole ring can significantly enhance anticancer and antimicrobial efficacy.
  • The introduction of electron-withdrawing groups such as halogens increases lipophilicity and biological activity .

Summary Table of Biological Activities

Biological Activity Tested Organisms/Cell Lines IC50 Values (μM) Comments
AnticancerA549 (Lung Cancer)6.75Induces apoptosis
HCC8275.13Effective in vitro
NCI-H3580.85High potency observed
AntimicrobialStaphylococcus aureusModerateCompared to ciprofloxacin
Escherichia coliModerateEffective against Gram-negative

Q & A

Q. What are the common synthetic routes for 2-Methyl-1-(1,1,2,2-tetrafluoroethyl)benzimidazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, analogous benzimidazoles are synthesized by reacting benzimidazole precursors with fluorinated alkylating agents under reflux conditions. Catalysts like potassium carbonate or phase-transfer agents may enhance reactivity. Purification methods such as recrystallization or column chromatography (e.g., silica gel) are critical for isolating high-purity products . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction rates.
  • Temperature control : Reflux (~80–120°C) ensures complete conversion while minimizing side reactions.
  • Catalyst screening : Transition metals (e.g., Pd) or bases (e.g., NaH) can improve regioselectivity .

Q. How can researchers validate the structural integrity and purity of synthesized this compound?

Methodological Answer: Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions and fluorinated group integration.
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% typical for research-grade compounds) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C-F stretches at 1100–1250 cm1^{-1}) .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and temperature conditions?

Methodological Answer: Stability studies for related fluorinated benzimidazoles (e.g., EL-919) show pH- and temperature-dependent degradation. For example:

Condition Half-Life (EL-919) Key Observations
pH 5.0, 25°C15.5 hoursSlow cyclization/degradation
pH 9.0, 25°C2.0 hoursRapid conversion to byproducts
pH 7.0, 13°C10 hoursTemperature slows degradation

Kinetic studies using HPLC or UV-Vis spectroscopy are recommended to monitor degradation pathways. Buffered aqueous solutions (pH 4–9) and accelerated stability testing (e.g., 40°C/75% RH) provide predictive data for storage and handling .

Q. What methodologies assess the environmental impact and bioaccumulation potential of this compound?

Methodological Answer:

  • Log Pow determination : Octanol-water partition coefficients (e.g., log Pow = 2.18 for similar fluorinated ethers) predict hydrophobicity and bioaccumulation potential .
  • Soil migration studies : Column chromatography or batch experiments evaluate leaching behavior.
  • Ecotoxicity assays : Use Daphnia magna or algae models to assess acute/chronic toxicity. Note: Data gaps exist for tetrafluoroethyl-substituted benzimidazoles, requiring experimental validation .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., log Pow, solubility)?

Methodological Answer:

  • Experimental validation : Reproduce measurements using standardized OECD guidelines.
  • Computational modeling : DFT calculations or QSAR models predict log Pow and solubility.
  • Interlaboratory comparisons : Collaborative studies reduce method-specific biases. For example, discrepancies in log Pow for fluorinated benzimidazoles may arise from ionization effects in aqueous media .

Q. What strategies are effective for studying interactions between this compound and biological targets (e.g., enzymes, receptors)?

Methodological Answer:

  • Molecular docking : Software like AutoDock Vina predicts binding modes with targets (e.g., cytochrome P450 enzymes). Crystal structures of benzimidazole-protein complexes (PDB) guide hypothesis testing .
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (Kd_d, kon_{on}/koff_{off}) in real time.
  • Fluorescence polarization assays : Measure competitive displacement of fluorescent ligands.
  • In vitro enzymatic assays : Monitor inhibition of target enzymes (e.g., kinases) using spectrophotometric methods .

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